4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole
Beschreibung
The compound 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core. Key structural elements include:
- A thioether linkage (-S-CH2-) at the 4-position, connecting the core to a 3,5-dimethylisoxazole moiety, which may enhance metabolic stability and modulate electronic properties.
Eigenschaften
IUPAC Name |
4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-4-26-19-6-5-14(9-16(19)21)17-10-18-20(22-7-8-25(18)23-17)28-11-15-12(2)24-27-13(15)3/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYWAWCTHTZWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(ON=C4C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, it can be hypothesized that this compound may interact with various enzymes and proteins
Cellular Effects
The cellular effects of 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole Similar compounds have shown cytotoxic activities against various cell lines, suggesting that this compound may also influence cell function. It may impact cell signaling pathways, gene expression, and cellular metabolism, but these effects need to be confirmed through experimental studies.
Molecular Mechanism
The molecular mechanism of action of 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biologische Aktivität
The compound 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.9 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core linked to a 3-chloro-4-ethoxyphenyl group and a 3,5-dimethylisoxazole moiety. This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymes : The compound may inhibit various enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence indicates that it can trigger apoptosis in cancer cells by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins such as p53 and Bax.
- Autophagy Modulation : It has been shown to influence autophagy pathways, promoting the formation of autophagosomes and affecting mTOR signaling.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole | MDA-MB-231 | 0.30 | Promotes ROS generation and autophagy |
These findings indicate that the compound exhibits stronger cytotoxicity compared to standard chemotherapeutic agents like cisplatin in breast cancer models .
Case Studies
- Study on MCF-7 Cells : A study assessed the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant increase in apoptotic markers following treatment with the compound at concentrations as low as 0.25 µM. The study highlighted the role of caspase 9 activation in mediating apoptosis .
- In Vivo Efficacy : In animal models, oral administration of the compound demonstrated significant antitumor activity in xenograft models of triple-negative breast cancer (MDA-MB-231). Tumor growth was inhibited by approximately 60% compared to control groups .
Potential Therapeutic Applications
Given its promising anticancer properties, further investigation into the therapeutic potential of this compound is warranted. Potential applications include:
- Breast Cancer Treatment : Due to its selective cytotoxicity towards breast cancer cells while sparing normal cells.
- Combination Therapy : Its ability to enhance the efficacy of existing chemotherapeutic agents through synergistic mechanisms.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine core (two nitrogen atoms in the pyrazine ring).
- Analog (): Triazolo[1,5-a]pyrimidine core (three nitrogen atoms). Impact: Triazolo cores (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives) exhibit herbicidal and antifungal activities, attributed to increased hydrogen-bonding capacity and planarity .
Substituent Effects
Aryl Group Modifications
- Target Compound : 3-Chloro-4-ethoxyphenyl group.
- Analog (): 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine. Difference: Replacement of 3,5-dimethylisoxazole with 3-fluorobenzylthio.
Sulfur-Containing Linkages
- Target Compound : Thioether (-S-CH2-) bridge.
- Analog () : 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide (CAS 1021257-99-7).
Physicochemical and Structural Properties
Planarity and Crystallography
Herbicidal and Antimicrobial Activity
- Triazolo[1,5-a]pyrimidine Derivatives () : Display moderate herbicidal activity (e.g., inhibition of Arabidopsis thaliana growth) and antifungal effects. Introduction of chiral centers (e.g., α-methyl groups) enhances activity by up to 40%, suggesting stereoelectronic effects are critical .
- Pyrazolo[1,5-a]pyrazine Derivatives : While direct data for the target compound is lacking, fluorobenzylthio analogs () are hypothesized to target kinase or protease enzymes due to sulfur’s nucleophilic character .
Electronic and Lipophilic Effects
- Chloro vs. Fluoro Substituents : Chlorine’s larger atomic radius increases lipophilicity and may enhance membrane permeability compared to fluorine. Ethoxy groups (-OCH2CH3) contribute to solubility via oxygen’s lone pairs .
- Methylisoxazole vs. Thiazole () : Isoxazole’s lower basicity (pKa ~1.3) compared to thiazole (pKa ~2.5) could reduce protonation at physiological pH, altering target engagement .
Q & A
Q. Table 1: Reaction Condition Comparison
| Step | Solvent System | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thiolation | Ethanol | Glacial AcOH | 65–78 | |
| Cyclization | Toluene | NaH | 70–85 | |
| Recrystallization | DMF-EtOH (1:1) | – | >90 purity |
How can structural contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) for this compound be resolved?
Answer:
Discrepancies between experimental and theoretical data often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
- X-ray crystallography : Resolve ambiguities in substituent orientation, as demonstrated for structurally similar pyrazolo[1,5-a]pyrazines .
- DFT calculations : Compare computed vs. experimental NMR chemical shifts to identify dominant conformers .
- Dynamic NMR : Assess rotational barriers of thioether or isoxazole groups to explain splitting patterns .
What strategies are recommended for evaluating the biological activity of this compound, particularly in antifungal or anticancer research?
Answer:
Advanced methodologies include:
- Molecular docking : Screen against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and guide in vitro assays .
- Structure-activity relationship (SAR) : Modify the 3-chloro-4-ethoxyphenyl or isoxazole group and test against cancer cell lines (e.g., MCF-7, HeLa) to identify critical pharmacophores .
- Enzyme inhibition assays : Measure IC50 values for CYP450 isoforms to assess metabolic stability .
How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields often stem from steric hindrance at the pyrazolo[1,5-a]pyrazine core. Mitigation strategies:
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) and improve regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., NH in pyrazole) during intermediate steps .
- Catalytic systems : Use Pd-mediated cross-coupling for C-S bond formation, achieving >80% yield in analogous compounds .
What computational tools are most effective for predicting the metabolic stability of this compound?
Answer:
Advanced in silico approaches include:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance and CYP450 interactions .
- Metabolite identification : Employ GLORYx or Meteor Nexus to simulate Phase I/II metabolism, focusing on ethoxy group oxidation or isoxazole ring cleavage .
- Molecular dynamics (MD) : Model binding to human serum albumin (HSA) to predict plasma protein binding .
How do solvent polarity and temperature impact the regioselectivity of pyrazolo[1,5-a]pyrazine functionalization?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic attack at the pyrazine C4 position due to enhanced charge separation .
- Non-polar solvents (toluene) : Promote thermodynamically controlled reactions, stabilizing bulky transition states (e.g., 3,5-dimethylisoxazole addition) .
- Temperature : Lower temperatures (0–25°C) reduce side reactions during thioether formation, as shown in analogous syntheses .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Quantify impurities (<0.1% required for pharmacological studies) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
- DSC/TGA : Assess thermal stability; decomposition temperatures >200°C suggest suitability for long-term storage .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions .
How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Answer:
- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to explain efficacy gaps .
- Metabolite screening : Identify active/inactive derivatives formed in vivo using LC-QTOF-MS .
- Cytokine profiling : Assess immune modulation effects that may enhance in vivo activity beyond direct target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
